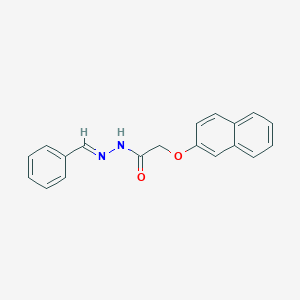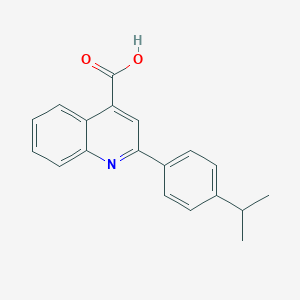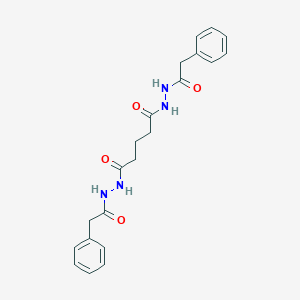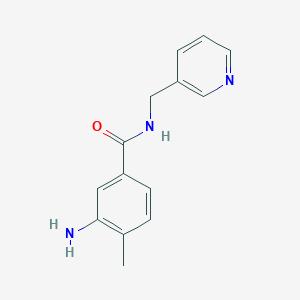
6-iodo-N-(propan-2-yl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-N-(propan-2-yl)quinazolin-4-amine is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-(propan-2-yl)quinazolin-4-amine typically involves the iodination of N-propan-2-ylquinazolin-4-amine. This can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction.
Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to increase the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-iodo-N-(propan-2-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxide derivatives, while reduction may yield reduced quinazoline derivatives.
Applications De Recherche Scientifique
6-iodo-N-(propan-2-yl)quinazolin-4-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-iodo-N-(propan-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
6-iodo-N-(propan-2-yl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Lapatinib: An anti-cancer drug used for the treatment of breast cancer.
Erlotinib: Used for the treatment of non-small cell lung cancer.
Gefitinib: Another anti-cancer drug used for the treatment of non-small cell lung cancer.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound is unique due to its specific iodine substitution, which may confer distinct biological properties.
Propriétés
Numéro CAS |
455888-82-1 |
|---|---|
Formule moléculaire |
C11H12IN3 |
Poids moléculaire |
313.14g/mol |
Nom IUPAC |
6-iodo-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C11H12IN3/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
BFXJDDGFWOLPBZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=NC2=C1C=C(C=C2)I |
SMILES canonique |
CC(C)NC1=NC=NC2=C1C=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B362851.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B362857.png)




![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide](/img/structure/B362866.png)

![7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362869.png)
![3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B362870.png)
![7-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362871.png)
![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362876.png)

